Cas no 900641-73-8 (N-(2-bromophenyl)-2-(methylamino)acetamide)

N-(2-bromophenyl)-2-(methylamino)acetamide 化学的及び物理的性質
名前と識別子
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- Acetamide, N-(2-bromophenyl)-2-(methylamino)-
- N-(2-bromophenyl)-2-(methylamino)acetamide
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- MDL: MFCD04638757
- インチ: 1S/C9H11BrN2O/c1-11-6-9(13)12-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3,(H,12,13)
- InChIKey: LAFVOZYTKJEPJQ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC=C1Br)(=O)CNC
N-(2-bromophenyl)-2-(methylamino)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-34517-2.5g |
N-(2-bromophenyl)-2-(methylamino)acetamide |
900641-73-8 | 95.0% | 2.5g |
$558.0 | 2025-02-20 | |
Enamine | EN300-34517-5g |
N-(2-bromophenyl)-2-(methylamino)acetamide |
900641-73-8 | 90% | 5g |
$825.0 | 2023-09-03 | |
Enamine | EN300-34517-10g |
N-(2-bromophenyl)-2-(methylamino)acetamide |
900641-73-8 | 90% | 10g |
$1224.0 | 2023-09-03 | |
1PlusChem | 1P019MKX-250mg |
N-(2-bromophenyl)-2-(methylamino)acetamide |
900641-73-8 | 95% | 250mg |
$186.00 | 2024-04-20 | |
Enamine | EN300-34517-0.25g |
N-(2-bromophenyl)-2-(methylamino)acetamide |
900641-73-8 | 95.0% | 0.25g |
$105.0 | 2025-02-20 | |
Enamine | EN300-34517-0.5g |
N-(2-bromophenyl)-2-(methylamino)acetamide |
900641-73-8 | 95.0% | 0.5g |
$197.0 | 2025-02-20 | |
Ambeed | A1102897-5g |
N-(2-Bromophenyl)-2-(methylamino)acetamide |
900641-73-8 | 95% | 5g |
$658.0 | 2024-04-16 | |
Enamine | EN300-34517-5.0g |
N-(2-bromophenyl)-2-(methylamino)acetamide |
900641-73-8 | 95.0% | 5.0g |
$825.0 | 2025-02-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00953687-5g |
N-(2-Bromophenyl)-2-(methylamino)acetamide |
900641-73-8 | 95% | 5g |
¥4515.0 | 2024-04-17 | |
Enamine | EN300-34517-0.1g |
N-(2-bromophenyl)-2-(methylamino)acetamide |
900641-73-8 | 95.0% | 0.1g |
$73.0 | 2025-02-20 |
N-(2-bromophenyl)-2-(methylamino)acetamide 関連文献
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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S. Ahmed Chem. Commun., 2009, 6421-6423
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9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
N-(2-bromophenyl)-2-(methylamino)acetamideに関する追加情報
Professional Introduction to N-(2-bromophenyl)-2-(methylamino)acetamide (CAS No. 900641-73-8)
N-(2-bromophenyl)-2-(methylamino)acetamide, identified by the CAS number 900641-73-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered considerable attention due to its versatile applications in the development of novel therapeutic agents and as an intermediate in synthetic organic chemistry. The structural features of N-(2-bromophenyl)-2-(methylamino)acetamide, particularly the presence of a brominated aromatic ring and an amide functional group, make it a valuable building block for further chemical modifications and derivatization.
The bromine substituent at the para position of the phenyl ring enhances the electrophilicity of the aromatic system, facilitating various coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in drug discovery programs. Additionally, the amide moiety provides a site for further functionalization, enabling the synthesis of peptidomimetics and other bioactive molecules. The methylamino group contributes to the compound's basicity, making it useful in reactions that require nucleophilic addition or deprotonation.
In recent years, N-(2-bromophenyl)-2-(methylamino)acetamide has been explored in several cutting-edge research areas. One notable application is in the synthesis of kinase inhibitors, which are critical in targeting various cancers and inflammatory diseases. The bromophenyl ring serves as a handle for appending specific pharmacophores that interact with ATP-binding pockets of kinases. For instance, studies have demonstrated its utility in generating inhibitors of Janus kinases (JAKs), which play a crucial role in immune regulation. The incorporation of this compound into drug candidates has shown promising results in preclinical models, highlighting its potential as a scaffold for further optimization.
The pharmaceutical industry has also leveraged N-(2-bromophenyl)-2-(methylamino)acetamide for developing treatments against neurological disorders. Its structural motif is reminiscent of molecules that modulate neurotransmitter receptors, such as serotonin and dopamine receptors. Researchers have synthesized derivatives of this compound that exhibit potent activity in animal models of depression and anxiety. The ability to modify both the aromatic ring and the amide group allows for fine-tuning of pharmacokinetic properties, including solubility and metabolic stability, which are essential factors for clinical efficacy.
Beyond pharmaceutical applications, N-(2-bromophenyl)-2-(methylamino)acetamide finds utility in materials science and agrochemical research. In materials science, its ability to participate in cross-coupling reactions makes it valuable for constructing organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The bromine atom facilitates polymerization and functionalization processes, leading to novel materials with enhanced properties. Similarly, in agrochemistry, derivatives of this compound have been investigated for their potential as herbicides or fungicides due to their ability to disrupt essential enzymatic pathways in plants.
The synthesis of N-(2-bromophenyl)-2-(methylamino)acetamide) is typically achieved through multi-step organic transformations that highlight modern synthetic methodologies. One common approach involves the condensation of 2-bromoaniline with methylamine followed by acetylation to introduce the amide group. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability. Additionally, computational chemistry plays a pivotal role in designing synthetic routes by predicting reaction outcomes and optimizing conditions.
The safety profile of N-(2-bromophenyl)-2-(methylamino)acetamide) is another critical consideration in its application. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE), including gloves and lab coats, should be used when handling this compound to prevent skin contact or inhalation of dust particles. Storage conditions should also be controlled to avoid moisture absorption or degradation.
In conclusion, N-(2-bromophenyl)-2-(methylamino)acetamide) (CAS No. 900641-73-8) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable diverse chemical modifications and functionalizations, making it an indispensable tool for synthetic chemists and researchers working on drug discovery programs. As advancements continue to emerge in medicinal chemistry and materials science, the significance of this compound is expected to grow further.
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